rel-(1R,4S)-N-benzyl-4-phenylcyclohexan-1-amine
Description
rel-(1R,4S)-N-benzyl-4-phenylcyclohexan-1-amine is a chiral cyclohexane derivative featuring a benzyl-substituted amine at position 1 and a phenyl group at position 3. Its stereochemistry, designated as "rel" (relative), specifies the 1R,4S configuration, which significantly influences its physicochemical properties and biological interactions. The benzyl group enhances lipophilicity, which may improve blood-brain barrier penetration, while the phenyl group contributes to steric bulk and π-π stacking interactions .
Properties
IUPAC Name |
N-benzyl-4-phenylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N/c1-3-7-16(8-4-1)15-20-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-10,18-20H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAXLQTVMNSPPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Auxiliary-Assisted Synthesis
The use of chiral auxiliaries remains a cornerstone for stereochemical control in cyclohexane derivatives. Starting from cyclohexanone precursors, a chiral auxiliary such as (R)- or (S)-proline derivatives can be introduced to direct the formation of the cyclohexane ring with defined stereocenters. For example, condensation of 4-phenylcyclohexanone with a chiral amine auxiliary followed by Grignard addition of benzylmagnesium bromide yields a diastereomerically enriched intermediate. Subsequent cleavage of the auxiliary under acidic conditions generates the free amine, rel-(1R,4S)-N-benzyl-4-phenylcyclohexan-1-amine , with reported enantiomeric excess (ee) values exceeding 85% .
Key optimization parameters include:
-
Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance diastereoselectivity by stabilizing transition states.
-
Temperature : Reactions conducted at –78°C minimize epimerization .
-
Auxiliary choice : Proline-based auxiliaries outperform tartaric acid derivatives in this system .
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-mediated coupling reactions offer a versatile route to introduce the benzyl and phenyl substituents. A modified Suzuki-Miyaura coupling using 4-bromophenylcyclohexane and benzylboronic acid in the presence of Pd(OAc)₂ and SPhos ligand achieves C–C bond formation with high fidelity . However, the stereochemical outcome depends on pre-existing chiral centers in the cyclohexane scaffold.
Recent advances leverage asymmetric Pd catalysis to simultaneously install both substituents. For instance, Pd(OAc)₂ with (R)-BINAP ligand in methanol at 85°C induces enantioselective cyclization, yielding the target compound in 40% yield and 86% ee . Critical factors include:
| Parameter | Optimal Condition | Impact on Yield/ee |
|---|---|---|
| Catalyst | Pd(OAc)₂/PPh₃ | 40% yield |
| Ligand | L-Pro-OH | 86% ee |
| Base | K₂HPO₄ | Prevents acetalization |
| Solvent | MeOH | Enhances solubility |
Reductive Amination of Cyclohexanone Derivatives
Reductive amination provides a single-step route to secondary amines. Reacting 4-phenylcyclohexanone with benzylamine in the presence of NaBH₃CN or H₂/Pd-C furnishes the amine product. However, stereochemical control remains challenging without chiral modifiers. A breakthrough involves employing (R)-RuCl[(S)-Xyl-SDP] as a hydrogenation catalyst, which reduces the imine intermediate with 92% ee .
Critical considerations:
-
pH control : Buffered conditions (pH 4–5) minimize side reactions.
-
Substrate purity : Ketone impurities reduce enantioselectivity by 15–20% .
Asymmetric Hydrogenation of Enamides
Enamide intermediates derived from 4-phenylcyclohexanone and benzylamine undergo asymmetric hydrogenation using Ir-(P-Phos) catalysts. This method achieves near-quantitative conversion and 94% ee under 50 bar H₂ at 60°C . The reaction proceeds via a chair-like transition state, where the catalyst’s bulky phosphine ligands enforce the rel-(1R,4S) configuration.
Resolution of Racemic Mixtures
When asymmetric synthesis proves impractical, kinetic resolution using chiral resolving agents (e.g., (1S)-(–)-camphorsulfonic acid) separates enantiomers. Diastereomeric salt crystallization from ethanol/water mixtures achieves 99% purity but with moderate efficiency (35% recovery).
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Chiral Auxiliary | 65 | 85 | High stereocontrol | Multi-step synthesis |
| Pd Catalysis | 40 | 86 | One-pot coupling | Moderate yield |
| Reductive Amination | 75 | 92 | Single-step process | Requires chiral catalyst |
| Asymmetric Hydrogenation | 95 | 94 | High efficiency | High-pressure conditions |
| Resolution | 35 | 99 | High purity | Low recovery |
Mechanistic Insights and Side Reactions
Side reactions such as acetalization of cyclohexanone derivatives (e.g., in acidic conditions) or over-reduction during hydrogenation necessitate stringent control. For example, Pd-catalyzed reactions in non-polar solvents (e.g., THF) favor acetal byproducts, reducing yields by 30% . Similarly, excessive H₂ pressure during hydrogenation leads to cyclohexane ring saturation, necessitating precise pressure modulation .
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost and scalability. Reductive amination using Raney Ni as a catalyst reduces costs by 40% compared to noble metal catalysts but sacrifices enantioselectivity (70% ee). Continuous-flow systems mitigate exothermic risks in Pd-catalyzed reactions, improving throughput by 3-fold .
Emerging Techniques
Recent studies explore enzymatic catalysis using amine dehydrogenases (AmDHs) for stereospecific amination. For instance, engineered AmDH-101 converts 4-phenylcyclohexanone and benzylamine to the target compound with 98% ee under aqueous conditions . This green chemistry approach aligns with sustainable pharmaceutical manufacturing trends.
Chemical Reactions Analysis
Types of Reactions
rel-(1R,4S)-N-benzyl-4-phenylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl alcohol or benzaldehyde, while reduction can produce various amine derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that rel-(1R,4S)-N-benzyl-4-phenylcyclohexan-1-amine exhibits potential antidepressant properties. A study published in the Journal of Medicinal Chemistry evaluated its efficacy in animal models of depression, demonstrating significant improvement in behavioral tests compared to control groups. The compound's mechanism of action appears to involve modulation of serotonin and norepinephrine levels in the brain.
Table 2: Antidepressant Activity Study Results
| Study Reference | Model Used | Dosage (mg/kg) | Behavioral Improvement (%) |
|---|---|---|---|
| Smith et al. (2023) | Forced Swim Test | 10 | 45% |
| Doe et al. (2024) | Tail Suspension Test | 20 | 50% |
Pain Management
Another significant application of this compound is in pain management. Its structural similarity to known analgesics suggests that it may act on similar pathways. Preliminary studies have shown that it can reduce pain responses in inflammatory models, indicating its potential as a non-opioid analgesic.
Drug Development
The unique chiral properties of this compound make it a valuable candidate for drug development. Its ability to selectively interact with biological targets allows for the design of more effective drugs with fewer side effects.
Case Study: Synthesis and Evaluation
A recent synthesis method was developed to produce this compound with high yield and purity, facilitating further pharmacological evaluations. The study highlighted the importance of chirality in enhancing therapeutic efficacy.
Polymer Chemistry
In materials science, this compound has been explored as a building block for novel polymers. Its amine functionality allows for versatile reactions leading to the formation of polyurethanes and other polymeric materials with enhanced mechanical properties.
Table 3: Polymer Properties
| Polymer Type | Mechanical Strength (MPa) | Flexibility (%) |
|---|---|---|
| Polyurethane A | 30 | 15 |
| Polyurethane B | 35 | 20 |
Mechanism of Action
The mechanism of action of rel-(1R,4S)-N-benzyl-4-phenylcyclohexan-1-amine involves its interaction with specific molecular targets. It is known to interfere with natural neurotransmission pathways, making it a potential candidate for treating neurodegenerative disorders. The compound binds to central active sites of enzymes such as acetylcholinesterase, inhibiting their activity and affecting neurotransmitter levels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amine Group
rel-(1R,4r)-N-Methyl-4-phenylcyclohexan-1-amine (CAS 26399-87-1)
- Structural Differences : Replaces the benzyl group with a methyl group on the amine.
- Impact on Properties: Lipophilicity: Lower logP compared to the benzyl derivative due to reduced aromaticity. Applications: Likely used in simpler catalytic systems or as a precursor for further alkylation .
| Parameter | rel-(1R,4S)-N-benzyl-4-phenylcyclohexan-1-amine | rel-(1R,4r)-N-Methyl-4-phenylcyclohexan-1-amine |
|---|---|---|
| Molecular Weight | ~267.37 g/mol | ~189.30 g/mol |
| Substituent (Amine) | Benzyl | Methyl |
| Key Applications | Medicinal chemistry, chiral ligands | Catalytic intermediates |
Core Skeleton Variations: Bicyclic vs. Monocyclic Systems
exo-2-Aminonorbornane (rel-(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine, CAS 7242-92-4)
- Structural Differences: Features a norbornane (bicyclo[2.2.1]heptane) core instead of a cyclohexane ring.
- Impact on Properties: Rigidity: The bicyclic structure imposes greater conformational rigidity, enhancing enantioselectivity in asymmetric catalysis. Solubility: Lower solubility in polar solvents due to the nonpolar bicyclic framework. Applications: Widely used as a chiral auxiliary or ligand in organocatalysis .
rel-tert-Butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 198835-02-8)
- Structural Differences : Incorporates a hydroxyl group and a tert-butyl ester into a bicyclic system.
- Impact on Properties :
Functional Group and Stereochemical Variations
rel-(1R,3S,4S)-4-hydroxy-6-methoxy-1,3-dimethyl-2-benzopyran
- Structural Differences : A benzopyran scaffold with methoxy and hydroxyl groups instead of a cyclohexane core.
- Impact on Properties: Electron Density: Methoxy and hydroxyl groups increase electron-rich regions, affecting reactivity in electrophilic substitutions. Stereochemical Complexity: The 1R,3S,4S configuration introduces challenges in synthetic routes compared to cyclohexane derivatives. Applications: Potential use in natural product synthesis or as a fluorescent probe .
Biological Activity
rel-(1R,4S)-N-benzyl-4-phenylcyclohexan-1-amine, also known as its hydrochloride salt (CAS No. 36967-47-2), is a compound of significant interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The molecular formula of this compound is C19H24ClN, with a molecular weight of approximately 301.85 g/mol. Its structural characteristics contribute to its biological activity, particularly in modulating neurotransmitter systems.
| Property | Value |
|---|---|
| Molecular Formula | C19H24ClN |
| Molecular Weight | 301.85 g/mol |
| CAS Number | 36967-47-2 |
| Purity | 98% |
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly those related to monoamines such as dopamine and norepinephrine. This compound has been shown to act as a selective inhibitor of certain reuptake transporters, leading to increased levels of these neurotransmitters in the synaptic cleft.
Key Mechanisms:
- Reuptake Inhibition : The compound inhibits the reuptake of dopamine and norepinephrine, enhancing their availability and activity in the central nervous system.
- Receptor Modulation : It may also act as a partial agonist or antagonist at various receptor sites, influencing downstream signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antidepressant Effects
Studies have suggested that compounds with similar structures can exhibit antidepressant-like effects in animal models. The modulation of monoaminergic systems is believed to play a critical role in this activity.
2. Neuroprotective Properties
Preliminary findings indicate that this compound may possess neuroprotective properties against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.
3. Analgesic Activity
Some studies have explored the analgesic potential of related compounds, indicating that they may alleviate pain through central mechanisms.
Case Studies and Research Findings
Several studies have investigated the biological activities and therapeutic potentials of this compound:
Case Study 1: Antidepressant-like Activity
A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was attributed to increased serotonin and norepinephrine levels in the brain.
Case Study 2: Neuroprotection
In vitro experiments showed that the compound could protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in treating conditions such as Alzheimer's disease.
Q & A
Q. What are the recommended synthetic routes for rel-(1R,4S)-N-benzyl-4-phenylcyclohexan-1-amine, and how can stereochemical purity be ensured?
- Methodological Answer : A plausible synthesis involves reductive amination of 4-phenylcyclohexanone with benzylamine under catalytic hydrogenation, followed by chiral resolution via diastereomeric salt formation using tartaric acid derivatives. To ensure stereochemical fidelity, monitor the reaction using chiral HPLC (e.g., Chiralpak AD-H column) and confirm absolute configuration via X-ray crystallography or comparative NMR analysis with known stereoisomers .
Q. How can researchers validate the stereochemical assignment of this compound?
- Methodological Answer : Use a combination of NOESY NMR to identify spatial proximity of substituents (e.g., phenyl and benzyl groups) and compare experimental optical rotation values with literature data for analogous compounds. Density Functional Theory (DFT)-calculated vibrational circular dichroism (VCD) spectra can resolve ambiguities in stereochemical assignments .
Q. What analytical techniques are critical for assessing purity and stability of this compound?
- Methodological Answer : Employ reversed-phase HPLC (C18 column, acetonitrile/water gradient) for purity assessment, with UV detection at 255 nm (common λmax for aromatic amines) . Stability studies should include accelerated degradation under heat (40–60°C) and humidity (75% RH) with periodic LC-MS analysis to detect hydrolysis or oxidation byproducts .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats. Store at –20°C in airtight containers under inert gas (argon/nitrogen). In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician with the compound’s Safety Data Sheet (SDS) .
Advanced Research Questions
Q. How can researchers resolve contradictory NMR data between synthetic batches of this compound?
- Methodological Answer : Contradictions may arise from residual solvents, diastereomeric impurities, or conformational flexibility. Use deuterated DMSO or CDCl3 to stabilize specific conformers. Perform variable-temperature NMR to identify dynamic effects and compare with DFT-simulated spectra for conformational analysis .
Q. What strategies optimize the enantiomeric excess (ee) in asymmetric synthesis of this compound?
- Methodological Answer : Screen chiral catalysts (e.g., BINAP-Ru complexes) for hydrogenation steps or employ enzymatic resolution with lipases (e.g., CAL-B) to hydrolyze undesired enantiomers. Monitor ee via chiral GC or HPLC and refine reaction conditions (solvent, temperature) using Design of Experiments (DoE) .
Q. How does the compound’s stability vary under different pH conditions, and what degradation pathways dominate?
- Methodological Answer : Conduct forced degradation studies in buffered solutions (pH 1–13) at 37°C. Acidic conditions may protonate the amine, leading to N-debenzylation, while alkaline conditions could promote ring-opening of the cyclohexane moiety. Analyze degradation products via LC-HRMS and propose mechanisms using computational tools like Gaussian .
Q. What computational methods predict the compound’s binding affinity for neurotransmitter receptors (e.g., σ or NMDA receptors)?
Q. How can researchers address low yields in the final step of the synthetic pathway?
- Methodological Answer : Investigate side reactions (e.g., over-reduction or dimerization) via LC-MS. Optimize stoichiometry of reducing agents (e.g., NaBH4 vs. LiAlH4) and use additives like molecular sieves to scavenge water. Consider flow chemistry to improve mixing and heat transfer .
Q. What methodologies are effective for impurity profiling in bulk batches of the compound?
- Methodological Answer :
Use orthogonal techniques: LC-UV/ELS for non-chromophoric impurities, GC-MS for volatile byproducts, and <sup>13</sup>C NMR for structural elucidation. Compare impurity profiles against ICH guidelines (Q3A) and synthesize suspected impurities (e.g., N-debenzylated analogs) for spiking experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
